Ethyl 4-butyramido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

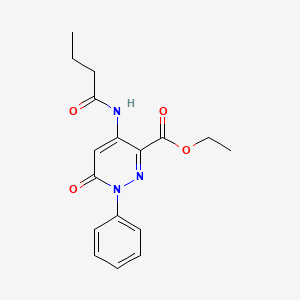

Ethyl 4-butyramido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a butyramido substituent at position 4, a phenyl group at position 1, and an ester moiety at position 2. The butyramido group (CH₂CH₂CONH-) introduces both hydrogen-bonding capability and increased lipophilicity compared to simpler substituents like cyano or methyl groups.

Properties

IUPAC Name |

ethyl 4-(butanoylamino)-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-3-8-14(21)18-13-11-15(22)20(12-9-6-5-7-10-12)19-16(13)17(23)24-4-2/h5-7,9-11H,3-4,8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYSSYVOFVYEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-butyramido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridazine core[_{{{CITATION{{{2{Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ...](https://www.mdpi.com/1422-8599/2019/3/M1076). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy .... The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants[_{{{CITATION{{{2{Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ...](https://www.mdpi.com/1422-8599/2019/3/M1076). The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production[{{{CITATION{{{_2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-butyramido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy .... These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions[_{{{CITATION{{{_2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-butyramido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 4-butyramido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Table 1: Properties of Selected Pyridazine Derivatives

Key Observations:

Butyramido vs. Cyano/Methyl Groups: The butyramido group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMF) compared to cyano groups, while its alkyl chain increases lipophilicity relative to methyl substituents. This balance may improve blood-brain barrier penetration, a critical factor in neurodegenerative drug candidates .

Aryl Group Effects : Derivatives with electron-withdrawing substituents (e.g., 4-fluorophenyl , 3-chlorophenyl ) exhibit lower melting points and higher reactivity in cross-coupling reactions. In contrast, hydroxyl-substituted analogs (e.g., 12d ) show elevated melting points due to intermolecular H-bonding.

Synthetic Yields: Yields for cyano/methyl-substituted derivatives range from 40% (12g ) to 95% (12d ), influenced by steric hindrance and electronic effects. The bulky butyramido group in the target compound may reduce yields if steric hindrance impedes cyclization during synthesis.

Biological Activity

Ethyl 4-butyramido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by a unique structure that contributes to its biological activity. The molecular formula is , and it features a butyramido group that enhances its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Dihydropyridazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 4-butyramido... | MCF-7 (Breast Cancer) | 15.2 | Apoptosis Induction |

| Ethyl 4-butyramido... | A549 (Lung Cancer) | 12.5 | Cell Cycle Arrest |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, making it a potential candidate for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

| Compound Name | Inflammatory Model | Effect Observed |

|---|---|---|

| Ethyl 4-butyramido... | LPS-Stimulated Macrophages | Decreased TNF-α levels |

| Ethyl 4-butyramido... | Carrageenan-Induced Paw Edema | Reduced Edema |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It may act on various receptors involved in cancer progression and inflammation, including the AMPA receptor.

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes associated with tumor growth and inflammatory pathways.

- Gene Expression Modulation : Research indicates that it can modulate the expression of genes related to apoptosis and inflammation.

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. The study demonstrated that treatment with this compound led to significant tumor regression compared to control groups. The underlying mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.